molecular formula C19H15N3O2 B2953698 N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide CAS No. 1448059-11-7

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide

Cat. No.: B2953698
CAS No.: 1448059-11-7
M. Wt: 317.348
InChI Key: FFZUYVPGYDNSSX-UHFFFAOYSA-N
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Description

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide (CAS 1448059-11-7) is a synthetic compound of interest in medicinal chemistry and drug discovery research. It features a hybrid molecular structure combining a 1-oxo-1,2,3,4-tetrahydroisoquinoline scaffold with a quinoline carboxamide group. The tetrahydroisoquinoline core is a privileged structure in pharmacology and is found in compounds with a wide range of biological activities . Similarly, the quinoline moiety is a well-recognized scaffold in the development of anticancer agents and other therapeutics . This molecular architecture makes it a valuable chemical tool for researchers exploring new biologically active compounds. While the specific mechanism of action for this compound requires further investigation, structurally related tetrahydroisoquinoline-carboxamide derivatives have demonstrated potent inhibitory effects against viruses such as SARS-CoV-2 in vitro, suggesting potential for application in antiviral research . Other analogues have been designed to target enzymes like urokinase-type plasminogen activator, indicating potential utility in cancer and metabolic disease research . This product is provided for research purposes such as biological screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c23-18-15-11-14(7-5-12(15)9-10-20-18)21-19(24)17-8-6-13-3-1-2-4-16(13)22-17/h1-8,11H,9-10H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZUYVPGYDNSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. This can be achieved through the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde under acidic conditions. Subsequent oxidation of the tetrahydroisoquinoline core introduces the 1-oxo functionality.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often employ continuous flow chemistry techniques to ensure consistent product quality and efficient processing.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The 1-oxo group can be further oxidized to form derivatives with higher oxidation states.

  • Reduction: The quinoline ring can be reduced to produce dihydroquinoline derivatives.

  • Substitution: The carboxamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the 1-oxo group.

  • Reduction Products: Dihydroquinoline derivatives.

  • Substitution Products: Amides, esters, and other substituted derivatives of the carboxamide group.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the construction of heterocyclic compounds.

Biology: Biologically, N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.

Medicine: In medicine, this compound has been studied for its pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, and anticancer effects, depending on its derivatives and modifications.

Industry: In industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other chemical products. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism by which N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the derivative and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Structural Diversity: The target compound uniquely combines quinoline and tetrahydroisoquinolinone moieties, whereas analogs like 5c and 6 feature simpler aromatic systems (quinoline or naphthalene) paired with halogenated aryl groups. Compound 52 () incorporates bulky adamantyl and pentyl groups, likely enhancing lipophilicity and steric hindrance compared to the target compound .

Synthetic Efficiency :

  • Microwave-assisted synthesis (used for the target compound and 5c/6 ) offers higher yields (>78%) and shorter reaction times (<2 hours) compared to traditional methods (e.g., multi-step synthesis for 52 ) .
  • Catalysts like PTSA or KF/Al₂O₃ improve reaction efficiency by facilitating amide bond formation under microwave conditions .

Molecular Properties: The target compound has a higher molecular weight (~313 g/mol) than N,N-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxamide (218.25 g/mol) due to its extended quinoline system .

Biological Activity

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Structural Characteristics

The compound features two key ring structures: a quinoline and a tetrahydroisoquinoline , along with a carboxamide group (CONH2) and an oxo group (C=O). These structural elements suggest potential interactions with biological macromolecules, such as proteins and enzymes, which could lead to various pharmacological effects.

Biological Activities

Research indicates that compounds structurally similar to this compound exhibit significant biological activities. These include:

  • Antimicrobial Activity : Tetrahydroisoquinoline derivatives have shown antibacterial properties against various strains of bacteria.
  • Antitumor Activity : Some studies suggest that these compounds may possess cytotoxic effects against cancer cell lines.

Table 1: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundQuinoline & tetrahydroisoquinoline ringsPotential antimicrobial and antitumor activity
1-Methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-triazole-4-carboxamideContains a triazole ringAntimicrobial and antitumor activity
6-Methoxy-N-(tetrahydroisoquinolin)-carboxamideMethoxy substitution on isoquinolineNeuroprotective effects

The presence of the carboxamide group suggests that this compound may interact with specific biological targets relevant to diseases. In vitro and in vivo experiments are essential to elucidate its mechanism of action. For instance:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes or modulate receptor activities.

Study 1: Antimicrobial Properties

A study investigated the antimicrobial activity of several tetrahydroisoquinoline derivatives. The results indicated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes was noted as a potential mechanism of action.

Study 2: Antitumor Efficacy

Another research effort focused on the cytotoxic effects of the compound against various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound could be developed as an anticancer agent.

Future Directions

Given its promising biological activities and structural uniqueness, further research is warranted to explore:

  • Synthesis of Derivatives : Modifying the structure could enhance its pharmacological properties.
  • In-depth Mechanistic Studies : Understanding how this compound interacts at the molecular level will aid in drug development.
  • Clinical Trials : Evaluating safety and efficacy in human subjects is crucial for therapeutic applications.

Q & A

Q. What are the established synthetic routes for N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Tetrahydroisoquinoline Core Formation : The Pictet-Spengler reaction is commonly used, where an aromatic amine reacts with an aldehyde/ketone under acidic conditions to form the tetrahydroisoquinoline scaffold .
  • Carboxamide Linkage : Coupling reactions (e.g., using BOP reagent or EDCI/HOBt) connect the quinoline-2-carboxylic acid moiety to the tetrahydroisoquinoline nitrogen. For example, Ugi-type reactions have been employed for analogous compounds, yielding products with 73–85% efficiency under optimized conditions .
  • Key Steps : Acid-catalyzed cyclization, amide bond formation, and purification via silica gel chromatography or recrystallization.

Q. Table 1: Synthetic Yields and Conditions

MethodYield (%)Key Reagents/ConditionsReference
Ugi-type Reaction73–85IBX, RCN, RT, CH₂Cl₂
Pictet-Spengler Cyclization60–75Cyclohexanone, H₂SO₄, reflux
Amide Coupling (BOP)50–65BOP, DIPEA, DMF

Q. What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm for quinoline, δ 3.0–4.5 ppm for tetrahydroisoquinoline CH₂ groups) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks with <5 ppm error) .
  • X-ray Crystallography : Resolves 3D conformation using programs like SHELXL for refinement .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

Methodological Answer:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency in coupling steps .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like sulfonation or fluorination .

Example : A Ugi-type reaction using IBX-mediated conditions achieved 85% yield by optimizing stoichiometry (1:1:1 ratio of acid, amine, isonitrile) and reaction time (24 hr) .

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and positive controls .
  • Dose-Response Curves : Generate IC₅₀/EC₅₀ values across ≥3 independent experiments to assess reproducibility .
  • Structural Confirmation : Verify compound purity (>95% by HPLC) to rule out impurities affecting results .

Case Study : Quinoline-2-carboxamide analogs showed variable hDHODH inhibition (IC₅₀: 0.1–10 μM) due to differences in assay pH and enzyme source .

Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

Methodological Answer:

  • Salt Formation : Hydrochloride or sodium salts enhance solubility (e.g., 10–20 mg/mL in PBS) .
  • Prodrug Design : Introduce phosphate esters or PEGylated side chains cleaved in vivo .
  • Nanoformulation : Liposomal encapsulation or cyclodextrin complexes improve bioavailability .

Q. Table 2: Solubility Enhancement Strategies

StrategySolubility IncreaseExample Application
Hydrochloride Salt15×In vivo toxicity studies
Liposomal Encapsulation20×Tumor-targeted delivery

Q. How can computational methods guide the design of selective analogs?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., orexin receptors) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • MD Simulations : Assess binding stability over 100-ns trajectories (e.g., in GROMACS) .

Example : Substituents at the tetrahydroisoquinoline C1 position (e.g., 3,4-dimethoxyphenyl) improved orexin receptor selectivity by 50-fold .

Q. What are the best practices for resolving crystallographic disorder in X-ray structures?

Methodological Answer:

  • Refinement Tools : SHELXL’s PART and SIMU commands model disordered regions .
  • Low-Temperature Data : Collect data at 100 K to reduce thermal motion artifacts .
  • Twinned Data Handling : Use TWINABS for integration and HKLF5 format in SHELXL .

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